In-Depth Technical Guide to a Nonapeptide Metastin Analog: [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54)
In-Depth Technical Guide to a Nonapeptide Metastin Analog: [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonapeptide metastin analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), a compound of significant interest in the field of reproductive science and oncology. This document details its synthesis, mechanism of action, and key experimental data, offering a core resource for researchers engaged in the study of Kisspeptin/KISS1R signaling and the development of related therapeutics.
Core Concepts and Background
Metastin, also known as kisspeptin, is a peptide hormone that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, in puberty and reproduction. It is the endogenous ligand for the G-protein coupled receptor, KISS1R (also known as GPR54). The C-terminal decapeptide fragment of metastin, metastin(45-54), retains full biological activity but is susceptible to rapid degradation in vivo.
The nonapeptide analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), designated as compound 26 in seminal literature, was developed to overcome the poor serum stability of the native peptide fragment.[1][2] This analog incorporates several key modifications:
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N-terminal truncation: Shortening the peptide to a nonapeptide enhances stability.[1][2]
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D-amino acid substitutions: The inclusion of D-Tyrosine at position 46 and D-4-pyridylalanine at position 47 provides resistance to enzymatic degradation.
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Aza-amino acid substitution: The replacement of Glycine at position 51 with an azaGlycine residue further improves metabolic stability.
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N-methylation: The methylation of Arginine at position 53 contributes to increased stability.
These modifications have resulted in a potent KISS1R agonist with enhanced pharmacokinetic properties, making it a valuable tool for research and a precursor for the development of clinical candidates such as TAK-448 and TAK-683.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the nonapeptide metastin analog and its related compounds, providing a basis for comparison of their biological activity and stability.
Table 1: In Vitro Biological Activity of Nonapeptide Metastin Analogs
| Compound | Target | Assay Type | Species | IC50 | EC50 | Binding Affinity (Ki) | Reference |
| TAK-683 | KISS1R | Receptor Binding | Human | 170 pM | - | - | [3][4][5] |
| TAK-683 | KISS1R | Functional Agonism | Human | - | 0.96 nM | - | [3][4][5] |
| TAK-683 | KISS1R | Functional Agonism | Rat | - | 1.6 nM | - | [3][4][5] |
| Metastin(45-54) | KISS1R | Receptor Binding | - | - | - | Comparable to Compound 26 | [1][2] |
Table 2: In Vivo and Pharmacokinetic Data of Related Nonapeptide Analogs
| Compound | Species | Administration | Key Findings | Reference |
| Compound 26 | Rat | - | Reduced plasma testosterone | [1][2] |
| TAK-448 | Rat | Continuous subcutaneous administration | Profound reduction in plasma testosterone | [6] |
| TAK-683 | Rat | Daily subcutaneous injection | Initial increase, then reduction in plasma LH and testosterone | [6] |
| TAK-683 | Rat | Continuous subcutaneous administration | Abrupt reduction of plasma testosterone to castrate levels | [6] |
Signaling Pathway
The nonapeptide metastin analog [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54) exerts its biological effects by acting as an agonist at the KISS1R. Activation of this Gq/11-coupled receptor initiates a downstream signaling cascade that is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.
Caption: KISS1R signaling pathway initiated by the nonapeptide metastin analog.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of nonapeptide metastin analogs.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
The synthesis of [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54) and related analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol:
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Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides).
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Amino Acid Coupling:
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Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide - DMF).
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Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
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Wash the resin thoroughly with DMF.
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Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).
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Add the activated amino acid to the resin and allow the coupling reaction to proceed.
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Wash the resin to remove excess reagents.
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Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
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Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
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Purification and Analysis:
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Precipitate the crude peptide in cold diethyl ether.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
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In Vitro KISS1R Binding Assay
This assay determines the binding affinity of the nonapeptide analog to the KISS1R.
Protocol:
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Membrane Preparation:
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Culture cells stably expressing KISS1R (e.g., CHO-K1 or HEK293 cells).
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Harvest the cells and homogenize them in a cold buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Resuspend the membrane pellet in a suitable assay buffer.
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Binding Reaction:
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In a microplate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-Kisspeptin-10), and varying concentrations of the unlabeled nonapeptide analog.
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Incubate the plate to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand:
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Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
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Detection and Data Analysis:
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Measure the radioactivity retained on the filters using a gamma counter.
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Plot the percentage of specific binding against the concentration of the unlabeled analog.
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Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
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Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
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In Vitro Functional Assay (ERK Phosphorylation)
This assay measures the ability of the nonapeptide analog to activate the KISS1R and induce downstream signaling, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Protocol:
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Cell Culture and Stimulation:
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Plate KISS1R-expressing cells in a microplate and grow to confluence.
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Serum-starve the cells to reduce basal ERK phosphorylation.
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Treat the cells with varying concentrations of the nonapeptide analog for a specific time period.
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Cell Lysis:
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Lyse the cells to release the intracellular proteins.
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-
Detection of Phosphorylated ERK:
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Use a detection method such as ELISA, Western blotting, or a homogeneous assay (e.g., HTRF or AlphaLISA) with antibodies specific for phosphorylated ERK and total ERK.
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-
Data Analysis:
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Normalize the phosphorylated ERK signal to the total ERK signal.
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Plot the normalized signal against the concentration of the analog.
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Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).
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Serum Stability Assay
This assay evaluates the stability of the nonapeptide analog in the presence of serum proteases.
Protocol:
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Incubation:
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Incubate the nonapeptide analog at a known concentration in serum or plasma (e.g., rat or human) at 37°C.
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Collect aliquots at various time points.
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Sample Preparation:
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Stop the enzymatic degradation by adding a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
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Centrifuge the samples to pellet the precipitated proteins.
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Analysis:
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Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.
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Data Analysis:
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Quantify the amount of intact peptide at each time point.
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Plot the percentage of remaining peptide against time.
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Calculate the half-life (t₁/₂) of the peptide in serum.
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Conclusion
The nonapeptide metastin analog, [D-Tyr46,D-Pya(4)47,azaGly51,Arg(Me)53]metastin(46-54), represents a significant advancement in the development of stable and potent KISS1R agonists. Its rational design has led to improved pharmacokinetic properties while maintaining high biological activity. This technical guide provides a foundational resource for researchers working with this and related compounds, offering detailed protocols and a summary of key data to facilitate further investigation into the therapeutic potential of modulating the kisspeptin signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
